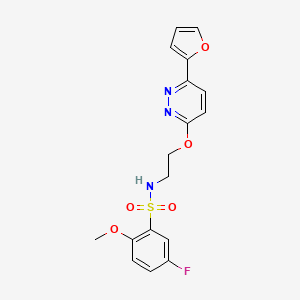
5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H16FN3O5S and its molecular weight is 393.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H16FN3O5S, with a molecular weight of 393.4 g/mol. The presence of a fluorine atom, furan ring, and pyridazine moiety contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H16FN3O5S |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 920243-11-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom enhances binding affinity to target proteins, which may include enzymes or receptors involved in various metabolic pathways. This interaction can lead to modulation of enzymatic activity or receptor signaling, contributing to its pharmacological effects.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar chemical frameworks have shown GI50 values ranging from 4.57 to 97.09 μM in human cancer cell lines, suggesting strong potential for anticancer applications .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes, particularly those involved in glucose metabolism. In studies comparing various compounds, it was found that structurally related compounds can act as potent alpha-glucosidase inhibitors, which are crucial for managing postprandial hyperglycemia. The IC50 values reported for these inhibitors indicate a mixed-competitive inhibition mechanism, enhancing their therapeutic relevance in diabetes management .
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that modifications in the sulfonamide group can significantly enhance the anticancer activity of related compounds. For example, a study highlighted that derivatives with enhanced lipophilicity showed improved cellular uptake and cytotoxicity against breast cancer cell lines.
- Diabetes Management : A comparative analysis of various alpha-glucosidase inhibitors revealed that certain derivatives of this compound exhibited superior efficacy in lowering blood glucose levels in animal models, outperforming established drugs like acarbose .
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of this class of compounds. The following table summarizes key findings from recent studies:
Eigenschaften
IUPAC Name |
5-fluoro-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S/c1-24-15-6-4-12(18)11-16(15)27(22,23)19-8-10-26-17-7-5-13(20-21-17)14-3-2-9-25-14/h2-7,9,11,19H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKPQFXOLHDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














